Cas no 26112-88-9 (2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid)

2-O-(4-Nitrophenyl)-α-D-N-acetylneuraminic acid is a chemically modified derivative of N-acetylneuraminic acid (Neu5Ac), featuring a 4-nitrophenyl group at the 2-position. This modification enhances its utility as a substrate or intermediate in enzymatic and glycosylation studies, particularly for sialyltransferases and neuraminidases. The nitrophenyl moiety facilitates spectrophotometric detection, enabling precise monitoring of enzymatic reactions. Its well-defined structure and high purity make it valuable for research in glycobiology, including investigations into sialic acid metabolism, pathogen-host interactions, and glycan synthesis. The compound’s stability and reactivity under controlled conditions further support its use in mechanistic and kinetic studies.
2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid structure
26112-88-9 structure
Product Name:2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid
CAS No:26112-88-9
MF:C17H22N2O11
MW:430.363385677338
CID:255800
PubChem ID:644307
Update Time:2025-06-08

2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid Chemical and Physical Properties

Names and Identifiers

    • a-Neuraminic acid,N-acetyl-2-O-(4-nitrophenyl)-
    • 2-O-(4-NITROPHENYL)-A-D-N-ACETYLNEURAMINIC ACID
    • 2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic acid
    • 4-Nitrophenyl-5-acetamido-3,5-dideoxy-alpha-D-glycero-D-galacto-2-nonulopyranosidonic acid
    • NP-Nan
    • 26112-88-9
    • p-Nitrophenyl N-acetyl-alpha-D-neuraminide
    • 2-O-(4-Nitrophenyl)-N-acetylneuraminic acid
    • (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid
    • alpha-Neuraminic acid, N-acetyl-2-O-(4-nitrophenyl)-
    • 1-Npana
    • (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
    • D-glycero-alpha-D-galacto-2-Nonulopyranosidonic acid, 4-nitrophenyl 5-(acetylamino)-3,5-dideoxy-
    • (2S, 4S, 5R, 6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R, 2R)-1, 2, 3-trihydroxypropyl]oxane-2-carboxylic acid
    • 2-O-(P-NITROPHENYL)-ALPHA-D-N-ACETYLNEURAMINICACID
    • p-Nitrophenyl N-acetyl-alpha-neuraminide
    • 2-O-(p-Nitrophenyl)- alpha -D-N-acetylneuraminic acid
    • 2-O-(p-Nitrophenyl)-alpha-D-N-acetylneuraminic acid
    • OICUZSPXIJAAEA-WTUOYXTGSA-N
    • 2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid
    • Inchi: 1S/C17H22N2O11/c1-8(21)18-13-11(22)6-17(16(25)26,30-15(13)14(24)12(23)7-20)29-10-4-2-9(3-5-10)19(27)28/h2-5,11-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26)/t11-,12+,13+,14+,15+,17+/m0/s1
    • InChI Key: OICUZSPXIJAAEA-WTUOYXTGSA-N
    • SMILES: O1[C@@](C(=O)O)(C[C@@H]([C@H]([C@@H]1[C@@H]([C@@H](CO)O)O)NC(C)=O)O)OC1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 430.12200
  • Monoisotopic Mass: 429.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 628
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 214A^2
  • XLogP3: -1.3

Experimental Properties

  • Density: 1.61
  • Boiling Point: 853.3°C at 760 mmHg
  • Flash Point: 469.9°C
  • Refractive Index: 1.644
  • PSA: 211.60000
  • LogP: -0.96280

2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid Security Information

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Additional information on 2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid

Introduction to 2-O-(4-Nitrophenyl)-α-D-N-acetylneuraminic Acid (CAS No. 26112-88-9)

2-O-(4-Nitrophenyl)-α-D-N-acetylneuraminic acid, identified by its Chemical Abstracts Service (CAS) number 26112-88-9, is a specialized derivative of sialic acid with significant applications in the field of medicinal chemistry and biochemistry. This compound belongs to the class of glycosaminuronic acids, which are crucial for various biological processes, particularly in viral infections and cellular signaling pathways. The introduction of the nitrophenyl group at the 4-position enhances its reactivity and utility in synthetic and analytical chemistry.

The structure of 2-O-(4-Nitrophenyl)-α-D-N-acetylneuraminic acid consists of a neuraminic acid core modified with an acetyl group at the C-2 position and a 4-nitrophenyl ether linkage at the C-2-O position. This modification imparts unique chemical properties that make it valuable for research and development purposes. The nitrophenyl moiety, in particular, serves as a handle for further functionalization, enabling scientists to design novel probes and inhibitors for biological targets.

In recent years, there has been growing interest in the development of synthetic analogs of sialic acid due to their potential as therapeutic agents. 2-O-(4-Nitrophenyl)-α-D-N-acetylneuraminic acid has emerged as a key intermediate in the synthesis of sialic acid derivatives that exhibit inhibitory effects on viral adhesion and replication. Sialic acids are naturally occurring molecules that play a critical role in the interaction between viruses and host cells. By modulating sialic acid residues on cell surfaces, compounds like 2-O-(4-Nitrophenyl)-α-D-N-acetylneuraminic acid can disrupt viral infection cycles, making them promising candidates for antiviral therapies.

One of the most notable applications of this compound is in the study of influenza viruses. Influenza viruses rely on sialic acids as receptors to enter host cells, and inhibitors targeting these interactions can prevent viral entry. Research has demonstrated that derivatives of sialic acid can competitively bind to influenza virus hemagglutinin, thereby blocking virus attachment to cellular receptors. The nitrophenyl group in 2-O-(4-Nitrophenyl)-α-D-N-acetylneuraminic acid facilitates further chemical modifications, allowing researchers to optimize potency and selectivity for specific viral strains.

Moreover, 2-O-(4-Nitrophenyl)-α-D-N-acetylneuraminic acid has found utility in exploring the role of sialylation in cellular processes beyond viral infections. Sialylation is a dynamic post-translational modification that influences protein function, cell adhesion, and signal transduction. By using this compound as a tool compound, scientists can investigate how alterations in sialic acid expression affect cellular behavior. For instance, studies have shown that increased sialylation can promote tumor metastasis, making 2-O-(4-Nitrophenyl)-α-D-N-acetylneuraminic acid a potential candidate for developing therapies targeting aberrant sialylation in cancer.

The synthesis of 2-O-(4-Nitrophenyl)-α-D-N-acetylneuraminic acid involves multi-step organic transformations starting from commercially available neuraminic acid derivatives. The key step involves the selective etherification of the hydroxyl group at the C-2 position with 4-nitrobenzoyl chloride under controlled conditions. This reaction requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research applications.

In conclusion, 2-O-(4-Nitrophenyl)-α-D-N-acetylneuraminic acid (CAS No. 26112-88-9) is a versatile compound with significant implications in medicinal chemistry and biochemistry. Its unique structure and reactivity make it valuable for developing antiviral agents, exploring cellular signaling pathways, and understanding disease mechanisms. As research continues to uncover new functions of sialic acids, compounds like this will remain essential tools for advancing our understanding of biological processes and developing novel therapeutic strategies.

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